![molecular formula C7H11NO B1330861 8-Azabicyclo[3.2.1]octan-3-one CAS No. 5632-84-8](/img/structure/B1330861.png)

8-Azabicyclo[3.2.1]octan-3-one

Descripción general

Descripción

Enantioselective Synthesis of 8-Azabicyclo[3.2.1]octan-3-one

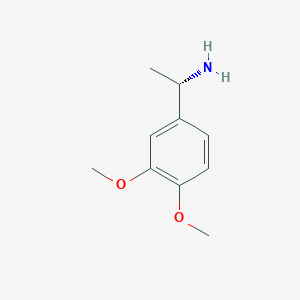

The 8-azabicyclo[3.2.1]octan-3-one structure is a significant scaffold in the synthesis of tropane alkaloids, which are known for their diverse biological activities. The enantioselective construction of this scaffold has been a focal point for many research groups, aiming to create the bicyclic structure with precise stereochemical control. Approaches often involve the enantioselective formation of an acyclic precursor that contains all necessary stereochemical information, which then allows for the controlled formation of the bicyclic scaffold. Alternative methodologies have been developed where stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization of achiral tropinone derivatives .

Synthesis of 3-Azabicyclo[4.2.0]octan-4-one Derivatives

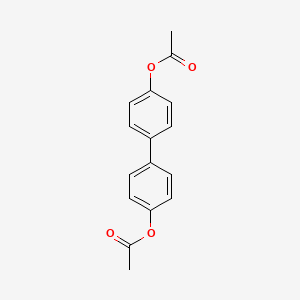

A novel methodology combining the Ugi multicomponent reaction with [2+2] enone-olefin photochemical transformations has been reported for the synthesis of uniquely shaped 3-azabicyclo[4.2.0]octan-4-one derivatives. This sequence is capable of creating up to five stereocenters, typically resulting in two diastereomers .

Molecular Structure Analysis

N-substituted 8-azabicyclo[3.2.1]octan-3-ones have been studied using NMR spectroscopy, revealing a preferred conformation in CDCl3 solutions. The pyrrolidine and piperidone rings adopt a flattened N-8 envelope and a distorted chair conformation, respectively, with the N-substituent positioned axially to the piperidone ring . Additionally, 8-azabicyclo[3.2.1]oct-3-en-2-ones have been prepared with excellent diastereofacial selectivity, and their absolute stereochemistry was confirmed by X-ray diffraction .

Chemical Reactions Analysis

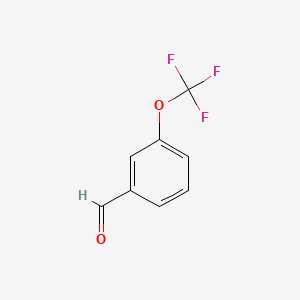

The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue, has been achieved using straightforward, high-yielding transformations from readily available starting materials . Furthermore, the [3 + 2] cycloaddition of oxidopyridinium ions to maleimides has been utilized as a unique method to assemble 8-azabicyclo[3,2,1]octanes, featuring good yields and functional group tolerance under mild conditions .

Physical and Chemical Properties Analysis

The structural and spectroscopic study of condensed piperidine bicyclanols, such as 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol, has been conducted. The IR and NMR spectra, along with X-ray diffraction, indicate a chair-envelope conformation with equatorial positioning of substituents on the piperidine ring. Intermolecular hydrogen bonding in the solid state has been observed . Similar studies on esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid have corroborated these findings . Additionally, ab initio calculations, NMR, and IR spectroscopy have been used to study the structure of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols, revealing a preferred chair-envelope conformation with equatorial N-CH3 groups .

Application to Asymmetric Synthesis

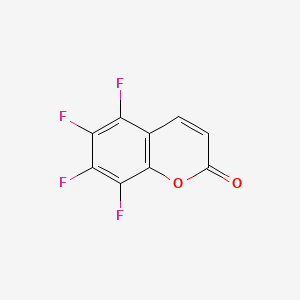

The 8-oxabicyclo[3.2.1]oct-6-en-3-ones scaffold has been applied to the asymmetric synthesis of polyoxygenated building blocks. Strategies for their enantioselective synthesis, including asymmetric cycloaddition methods, desymmetrization protocols, and "racemic switch operations," have been presented and evaluated for their efficiency in constructing chiral building blocks .

Aplicaciones Científicas De Investigación

1. Synthesis of Tropane Alkaloids

- Summary of Application: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

- Methods of Application: The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

- Results or Outcomes: This methodology has been applied in the synthesis of tropane alkaloids .

2. Synthesis and Applications of 2-Azabicyclo[3.2.1]octanes

- Summary of Application: The 2-azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest in the past decades due to its synthetic and pharmacological potential .

- Methods of Application: This review summarizes the synthetic approaches to access this bicyclic architecture and highlights its presence in the total synthesis of several target molecules .

- Results or Outcomes: The 2-azabicyclo[3.2.1]octane system has been applied as a key synthetic intermediate in several total syntheses .

3. Raw Material and Intermediate in Organic Synthesis

- Summary of Application: 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is employed as an important raw material and intermediate used in organic synthesis .

4. Enantioselective Synthesis

- Summary of Application: The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

5. Pharmaceutical Intermediate

- Summary of Application: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one is used as a pharmaceutical intermediate in the production of antivirals and gastrointestinal agents .

6. Enantioselective Synthesis

Safety And Hazards

The safety data sheet for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol, a related compound, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .

Propiedades

IUPAC Name |

8-azabicyclo[3.2.1]octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-3-5-1-2-6(4-7)8-5/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDLBKMNONQOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CC1N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971755 | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Azabicyclo[3.2.1]octan-3-one | |

CAS RN |

5632-84-8 | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5632-84-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

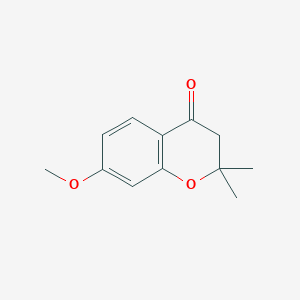

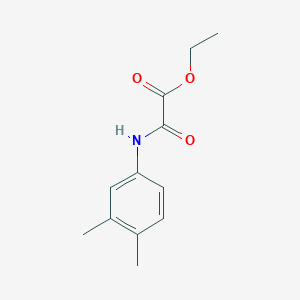

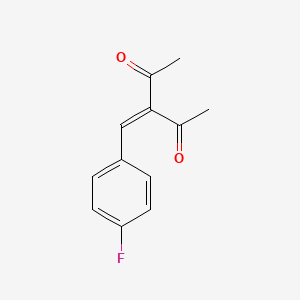

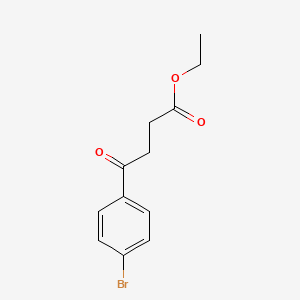

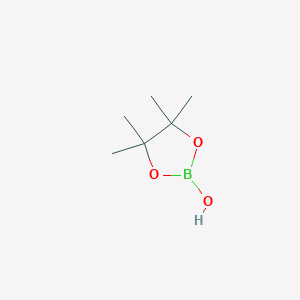

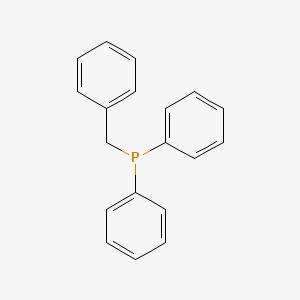

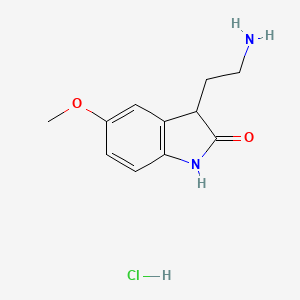

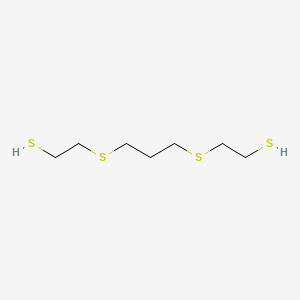

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1330803.png)